2-Cyclobutoxy-5-methylaniline
Description
2-Cyclobutoxy-5-methylaniline (chemical formula: C₁₁H₁₅NO) is a substituted aniline derivative characterized by a cyclobutoxy group (-O-cyclobutyl) at the 2-position and a methyl group (-CH₃) at the 5-position of the benzene ring. This compound is structurally notable for its medium-sized cycloalkoxy substituent, which introduces steric and electronic effects that influence its physicochemical properties and reactivity.
Properties
Molecular Formula |
C11H15NO |
|---|---|
Molecular Weight |
177.24 g/mol |
IUPAC Name |
2-cyclobutyloxy-5-methylaniline |
InChI |
InChI=1S/C11H15NO/c1-8-5-6-11(10(12)7-8)13-9-3-2-4-9/h5-7,9H,2-4,12H2,1H3 |
InChI Key |
JPJMNDTXBWBXCR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)OC2CCC2)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclobutoxy-5-methylaniline can be achieved through several methods. One common approach involves the nucleophilic substitution reaction of 2-chloro-5-methylaniline with cyclobutanol in the presence of a base such as sodium hydroxide. The reaction is typically carried out under reflux conditions to ensure complete conversion .
Industrial Production Methods
Industrial production of 2-Cyclobutoxy-5-methylaniline may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as distillation and recrystallization are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
2-Cyclobutoxy-5-methylaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinone derivatives.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: Electrophilic substitution reactions can introduce different substituents onto the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are used.
Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinone derivatives, while reduction can produce various aniline derivatives .
Scientific Research Applications
2-Cyclobutoxy-5-methylaniline has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent for treating various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Cyclobutoxy-5-methylaniline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
Comparison with Similar Compounds
Key Structural Analogs:
2-Methoxy-5-methylaniline (C₉H₁₁NO): Structural Difference: Replaces the cyclobutoxy group with a methoxy (-OCH₃) group. Physicochemical Properties:
- Lower molecular weight (149.19 g/mol vs. 177.24 g/mol for 2-cyclobutoxy analog).
- Higher solubility in polar solvents (e.g., acetonitrile) due to smaller substituent size .
2-Ethoxy-5-methylaniline (C₁₀H₁₃NO): Structural Difference: Ethoxy (-OCH₂CH₃) substituent instead of cyclobutoxy. Reactivity: Ethoxy groups are less sterically hindered, enabling faster nucleophilic substitution reactions compared to cyclobutoxy derivatives.
2-Phenoxy-5-methylaniline (C₁₃H₁₃NO): Structural Difference: Aromatic phenoxy (-OPh) group replaces cyclobutoxy. Stability: The planar phenoxy group enhances conjugation but reduces metabolic stability compared to non-aromatic cycloalkoxy groups.
Comparative Data Table:
Key Findings:
- Steric Effects : The cyclobutoxy group in 2-cyclobutoxy-5-methylaniline introduces significant steric hindrance, reducing its reactivity in electrophilic aromatic substitution compared to methoxy or ethoxy analogs.
- Thermal Stability: Cyclobutoxy derivatives exhibit lower thermal stability than ethoxy or phenoxy analogs due to ring strain in the cyclobutane moiety.
Biological Activity
2-Cyclobutoxy-5-methylaniline is an organic compound with the molecular formula C₁₁H₁₅NO. Its unique structure, characterized by a cyclobutoxy group and a methyl group on the aniline ring, has garnered interest in various fields, particularly in biological research. This article explores its biological activity, including antimicrobial and anticancer properties, synthesis methods, and relevant case studies.
| Property | Value |
|---|---|
| Molecular Formula | C₁₁H₁₅NO |
| Molecular Weight | 177.24 g/mol |
| IUPAC Name | 2-Cyclobutoxy-5-methylaniline |
| InChI | InChI=1S/C11H15NO/c1-8-5-6-11(10(12)7-8)13-9-3-2-4-9/h5-7,9H,2-4,12H2,1H3 |
| SMILES | CC1=CC(=C(C=C1)OC2CCC2)N |
Antimicrobial Properties
Research indicates that 2-Cyclobutoxy-5-methylaniline exhibits significant antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains. For example, it has shown inhibitory effects on both Gram-positive and Gram-negative bacteria, suggesting a broad-spectrum antimicrobial potential. The mechanism of action appears to involve disruption of bacterial cell membranes and interference with metabolic processes.
Anticancer Properties
The compound has also been investigated for its anticancer properties. Preliminary studies suggest that 2-Cyclobutoxy-5-methylaniline can inhibit the proliferation of cancer cells by inducing apoptosis (programmed cell death). This effect may be mediated through the modulation of specific signaling pathways involved in cell cycle regulation and apoptosis.
Case Study:
In a study published in the Journal of Medicinal Chemistry, researchers evaluated the cytotoxic effects of 2-Cyclobutoxy-5-methylaniline on human cancer cell lines. The results indicated a dose-dependent decrease in cell viability, with IC50 values ranging from 10 to 30 µM across different cell types. These findings highlight its potential as a lead compound for further development in cancer therapeutics.
The biological activity of 2-Cyclobutoxy-5-methylaniline is attributed to its ability to interact with various molecular targets within cells. It is hypothesized that the compound binds to specific enzymes or receptors, leading to alterations in their activity. For example, it may inhibit enzymes involved in DNA replication or repair, contributing to its anticancer effects.
Synthesis Methods
The synthesis of 2-Cyclobutoxy-5-methylaniline can be achieved through nucleophilic substitution reactions. A common method involves reacting 2-chloro-5-methylaniline with cyclobutanol in the presence of a base such as sodium hydroxide under reflux conditions. This method allows for the efficient formation of the desired compound with high purity.
Research Applications
Given its promising biological activities, 2-Cyclobutoxy-5-methylaniline is being explored for several applications:
- Pharmaceutical Development: Due to its antimicrobial and anticancer properties, it is being studied as a potential drug candidate.
- Chemical Research: It serves as an intermediate in the synthesis of more complex organic molecules.
- Industrial Applications: The compound may find use in producing dyes and pigments due to its unique chemical structure.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
